
Ethyl 2-morpholinonicotinate
Overview
Description
Ethyl 2-morpholin-4-yl-nicotinate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of nicotinic acid and contains a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms.
Mechanism of Action
Target of Action
Ethyl 2-morpholin-4-YL-nicotinate is a derivative of morpholine . Morpholine derivatives have been found to have a wide variety of pharmacological activities . .
Mode of Action
One of the morpholine derivatives, (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, has been reported to inhibit the synthesis of prostaglandins (pgs)
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of pharmacological activities
Result of Action
As a derivative of morpholine, it may share some of the pharmacological activities associated with other morpholine derivatives . .
Biochemical Analysis
Biochemical Properties
Ethyl 2-morpholin-4-YL-nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, compounds that play a role in inflammation and allergic reactions . Ethyl 2-morpholin-4-YL-nicotinate inhibits the activity of 5-lipoxygenase, thereby reducing the production of leukotrienes and exhibiting anti-inflammatory properties. Additionally, it interacts with cyclooxygenase pathways, further contributing to its anti-inflammatory effects .
Cellular Effects
Ethyl 2-morpholin-4-YL-nicotinate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving sigma-1 receptors, Ethyl 2-morpholin-4-YL-nicotinate demonstrated antinociceptive effects, indicating its potential in pain management . The compound’s interaction with sigma-1 receptors suggests its role in modulating cell signaling pathways related to pain perception and response.
Molecular Mechanism
The molecular mechanism of Ethyl 2-morpholin-4-YL-nicotinate involves its binding interactions with specific biomolecules. It inhibits the activity of enzymes such as 5-lipoxygenase and cyclooxygenase, leading to a decrease in the production of pro-inflammatory mediators . Additionally, Ethyl 2-morpholin-4-YL-nicotinate’s interaction with sigma-1 receptors influences gene expression and cellular responses to pain stimuli . These molecular interactions highlight the compound’s potential therapeutic applications in inflammation and pain management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-morpholin-4-YL-nicotinate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-morpholin-4-YL-nicotinate maintains its stability under controlled conditions, allowing for consistent biochemical interactions . Prolonged exposure may lead to gradual degradation, affecting its efficacy and cellular impact.
Dosage Effects in Animal Models
The effects of Ethyl 2-morpholin-4-YL-nicotinate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antinociceptive properties . Higher doses may lead to toxic or adverse effects, including potential liver and kidney damage . Understanding the dosage-dependent effects is essential for determining the therapeutic window and ensuring safe application in clinical settings.
Metabolic Pathways
Ethyl 2-morpholin-4-YL-nicotinate is involved in several metabolic pathways, including those related to nicotinate and nicotinamide metabolism . The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2-morpholin-4-YL-nicotinate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
Ethyl 2-morpholin-4-YL-nicotinate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-morpholin-4-yl-nicotinate can be synthesized through a multicomponent reaction involving ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides. The reaction typically takes place in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . Another method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with various alkylating agents, followed by intramolecular heterocyclization .
Industrial Production Methods
Industrial production methods for ethyl 2-morpholin-4-yl-nicotinate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-morpholin-4-yl-nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nicotinate moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, reduced nicotinates, and oxidized derivatives.
Scientific Research Applications
Ethyl 2-morpholin-4-yl-nicotinate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-morpholin-4-yl-nicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
Morpholine derivatives: These compounds contain the morpholine ring but may not have the nicotinate moiety, affecting their overall properties and applications.
The uniqueness of ethyl 2-morpholin-4-yl-nicotinate lies in its combination of the morpholine ring and nicotinate moiety, which provides a unique set of chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-morpholin-4-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-13-11(10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZZMJYPXGWXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695132 | |
| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773139-22-3 | |
| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





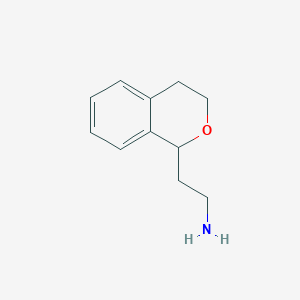
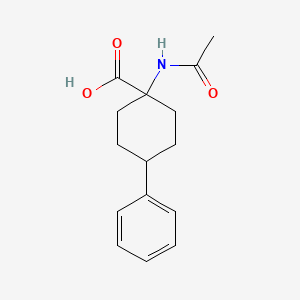
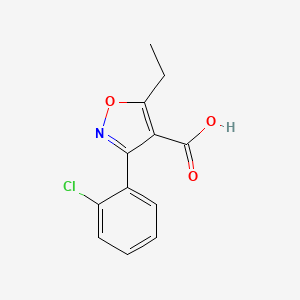
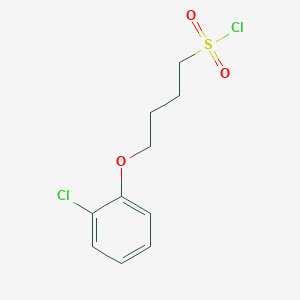
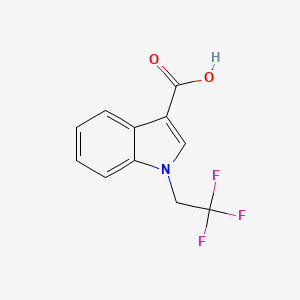

![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)

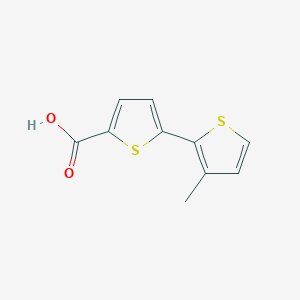
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)

